



Application Notes and Protocols: Pyrimidine Derivatives as FGFR1 Inhibitors

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Compound of Interest		
Compound Name:	2,3-dimethylpyrimidin-4-one	
Cat. No.:	B092262	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of the FGFR1 signaling pathway through gene amplification, mutations, or translocations is implicated in the pathogenesis of various cancers, including breast cancer, non-small cell lung cancer (NSCLC), and bladder cancer.[1][3][4] This makes FGFR1 a compelling therapeutic target for anticancer drug development.[1][3]

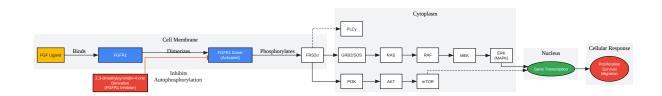
A variety of small molecule inhibitors have been developed to target the ATP-binding site of FGFR kinases. Among these, compounds featuring a pyrimidine or pyrimidinone scaffold have shown significant promise. While specific data on **2,3-dimethylpyrimidin-4-one** derivatives as FGFR1 inhibitors is limited in publicly available literature, extensive research has been conducted on related pyrimidine-based structures such as thienopyrimidinones and other fused pyrimidine systems.[5][6]

This document provides an overview of the application of pyrimidine-based derivatives as FGFR1 inhibitors, summarizing key quantitative data and providing detailed protocols for their evaluation. The methodologies and data presented are drawn from studies on various pyrimidine-scaffold inhibitors and are intended to serve as a guide for the research and development of novel FGFR1-targeting therapeutics.

FGFR1 Signaling Pathway



FGFR1 activation by its fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events. Upon ligand binding, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This leads to the recruitment and phosphorylation of adaptor proteins like FRS2α, which in turn activates major signaling pathways including the RAS-MAPK and PI3K-AKT pathways, ultimately driving cellular responses like proliferation and survival.[2][7]



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Caption: FGFR1 signaling cascade and point of inhibition.

Quantitative Data Summary

The inhibitory activities of various pyrimidine-based derivatives against FGFR kinases and cancer cell lines are summarized below. These compounds, while not **2,3-dimethylpyrimidin-4-one** derivatives, share a core pyrimidine scaffold and provide a benchmark for inhibitory potency.



Compoun d Class/Na me	Target	Assay Type	IC50 / Kd Value	Cell Line	Cellular IC50	Citation
Thieno[2,3-d]pyrimidin -4-amine (Cmpd 3)	FGFR1	Kinase Assay	0.16 μΜ	-	-	[6]
Thieno[2,3-d]pyrimidin -4-amine (Cmpd 4)	FGFR1	Kinase Assay	0.18 μΜ	-	-	[6]
3H- thieno[2,3- d]pyrimidin -4-one (L11)	FGFR1	Kinase Assay	79.93% inhib. @ 10μΜ	H460	2.1 μΜ	[5]
HT-1197	2.5 μΜ	[5]				
B16F10	3.5 μΜ	[5]	_			
2-oxo- dihydropyri mido[4,5- d]pyrimidin yl (2l)	FGFR1	Kinase Assay	1.06 nM	H520	Low nM	[8]
FGFR2	Kinase Assay	0.84 nM	SUM52	Low nM	[8]	
FGFR3	Kinase Assay	5.38 nM	SW780	Low nM	[8]	
Imidazo[1', 2':1,6]pyrid o[2,3-	FGFR1	Kinase Assay	8 nM	-	-	[9]



d]pyrimidin e (7n)						
FGFR2	Kinase Assay	4 nM	-	-	[9]	
FGFR4	Kinase Assay	3.8 nM	-	-	[9]	
Indazole Derivative (7n)	FGFR1	Kinase Assay	15.0 nM	-	642.1 nM	[10]
Indazole Derivative (7r)	FGFR1	Kinase Assay	2.9 nM	-	40.5 nM	[10]
Irreversible Inhibitor (FIIN-1)	FGFR1	Kinase Assay	9.2 nM	Tel-FGFR1 Ba/F3	14 nM	[11]
FGFR1	Binding Assay	Kd = 2.8 nM	-	-	[11]	

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and can be adapted for the specific **2,3-dimethylpyrimidin-4-one** derivatives being tested.

In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the FGFR1 kinase domain.[12]

Objective: To determine the IC50 value of a test compound against FGFR1.

Materials:



- Recombinant human FGFR1 kinase (e.g., GST-FGFR-1, 78 kDa)[13]
- Europium-labeled anti-tag antibody (e.g., anti-GST)
- Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
- Test compounds (2,3-dimethylpyrimidin-4-one derivatives) dissolved in DMSO
- Kinase Buffer A (5X stock)[12]
- Staurosporine (positive control)
- 384-well assay plates

Protocol:

- Reagent Preparation:
 - Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H2O.[12]
 - Prepare a 3X Kinase/Antibody solution: Dilute FGFR1 kinase and Eu-antibody in 1X
 Kinase Buffer A to final concentrations of 15 nM and 6 nM, respectively.[12]
 - Prepare a 3X Tracer solution in 1X Kinase Buffer A. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.[12]
 - Prepare a serial dilution of the test compound in DMSO, then dilute 33.3-fold into 1X Kinase Buffer A to create a 3X stock. Typically, an 11-point, 3-fold serial dilution is performed.[12]
- Assay Procedure:
 - \circ Add 5 µL of the 3X serially diluted test compound to the wells of a 384-well plate.
 - Add 5 μL of the 3X Kinase/Antibody solution to all wells.
 - \circ Add 5 μ L of the 3X Tracer solution to all wells. The final volume will be 15 μ L.
 - Incubate the plate at room temperature for 60 minutes, protected from light.



- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
 - Calculate the Emission Ratio (665 nm / 615 nm).
 - Plot the Emission Ratio against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.[5]

Objective: To determine the anti-proliferative effect (IC50) of test compounds on FGFR1-dependent cancer cell lines.

Materials:

- FGFR1-amplified cancer cell lines (e.g., H460, JMSU1) and control cell lines.[4][5]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Test compounds dissolved in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
- 96-well cell culture plates.

Protocol:

Cell Seeding:



- · Harvest and count cells.
- Seed 5,000 cells per well in 100 μL of complete medium into a 96-well plate.
- Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.
 - Remove the old medium from the wells and add 100 μL of medium containing the desired concentrations of the test compound (or vehicle control, e.g., 0.1% DMSO).
 - Incubate for 72 hours at 37°C, 5% CO2.
- MTT Addition and Incubation:
 - Add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- · Solubilization and Measurement:
 - Carefully remove the medium from the wells.
 - $\circ~$ Add 150 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50 value.



In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR1 inhibitor in a mouse xenograft model.[14][15]

Objective: To assess the in vivo anti-tumor activity of a lead compound.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice).
- FGFR1-dependent human cancer cells (e.g., from a cell line with FGFR1 amplification).
- Matrigel or similar basement membrane matrix.
- Test compound formulated for oral or intraperitoneal administration.
- Calipers for tumor measurement.

Protocol:

- Tumor Implantation:
 - Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
 - Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Compound Administration:

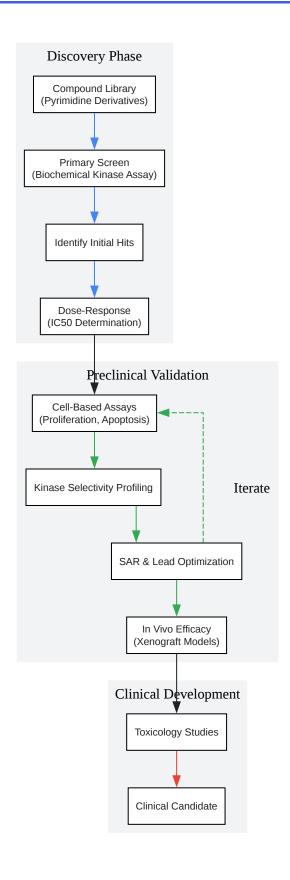


- Administer the test compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).
- Administer the vehicle solution to the control group following the same schedule.
- Monitoring and Endpoint:
 - Continue to measure tumor volume and body weight for each mouse 2-3 times per week.
 - Monitor the animals for any signs of toxicity.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
 - Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
- Data Analysis:
 - Plot the mean tumor volume ± SEM for each group over time.
 - Calculate the tumor growth inhibition (TGI) percentage.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect compared to the control group.

Workflow and Logic Diagrams Inhibitor Screening and Development Workflow

The process of identifying and validating novel FGFR1 inhibitors follows a structured pipeline from initial screening to in vivo testing.





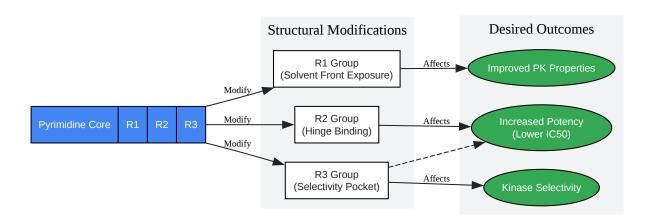
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Caption: A typical workflow for FGFR1 inhibitor drug discovery.



Conceptual Structure-Activity Relationship (SAR)

The development of potent inhibitors often involves systematic modification of a core scaffold to improve potency and selectivity. For a hypothetical pyrimidine core, key positions can be modified to probe interactions within the FGFR1 ATP-binding pocket.



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Caption: Conceptual SAR logic for pyrimidine-based inhibitors.

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Methodological & Application





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